Alitame

Übersicht

Beschreibung

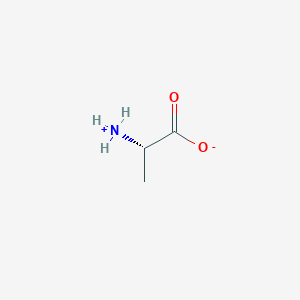

Alitame is an aspartic acid-containing dipeptide sweetener . It was developed by Pfizer in the early 1980s and is currently marketed in some countries under the brand name Aclame . Alitame is about 2000 times sweeter than sucrose (table sugar), about 10 times sweeter than aspartame, and has no aftertaste .

Synthesis Analysis

Alitame is prepared by a multistep synthesis involving the reaction between two intermediates, (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and ®-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide . The final product is isolated and purified through crystallization of an alitame / 4-methylbenzenesulfonic acid adduct followed by additional purification steps, and finally recrystallization from water as the 2.5 hydrate .

Molecular Structure Analysis

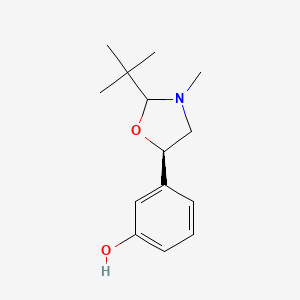

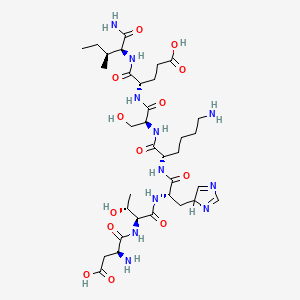

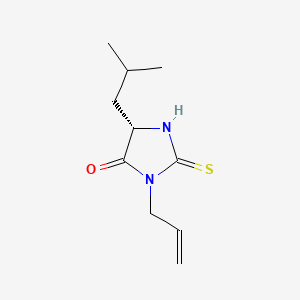

The molecular formula of Alitame is C14H25N3O4S . It is a dipeptide of L-aspartic acid and D-alanine, with a terminal N-substituted tetramethylthietanyl-amine moiety .

Chemical Reactions Analysis

Alitame and its constituents, the beta isomer and alanine amide, are measured by reverse-phase ion-pair HPLC . A high pressure liquid chromatograph, operated at room temperature, with a constant flow pump and a 15 x 0.4 cm NovaPak C18 reverse phase ion-pair column is used .

Physical And Chemical Properties Analysis

Alitame is a white, crystalline powder, odourless or having a slight characteristic odour . It is freely soluble in water and in ethanol . The specific rotation is between +40o and +50o, 1% (w/v) in water .

Wissenschaftliche Forschungsanwendungen

Food Industry: Sweetener Alternative

Alitame is used as a high-intensity sweetener in various food products. It is approximately 2000 times sweeter than sucrose and offers a longer-lasting sweetness with less aftertaste compared to other sweeteners. Its stability at high temperatures makes it suitable for baked goods and other processed foods that require cooking .

Pharmaceutical Applications: Excipient

In pharmaceuticals, Alitame serves as an excipient due to its sweetening properties. It can be used to mask the bitter taste of certain medications, making them more palatable for patients, especially children .

Dietary Management: Phenylketonuria (PKU)

Alitame does not contain phenylalanine, unlike aspartame, making it a safe sweetener option for individuals with PKU who must avoid phenylalanine in their diet .

Analytical Chemistry: Food Analysis

Alitame can be rapidly determined in food products by reversed-phase high-performance liquid chromatography (HPLC). This method is simple, fast, low-cost, and allows simultaneous qualitative and quantitative analysis .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Alitame is an aspartic acid-containing dipeptide sweetener . It primarily targets the sweetness receptors in our taste buds. These receptors are responsible for the perception of sweetness when we consume food or drink.

Mode of Action

Alitame interacts with the sweetness receptors on the tongue, triggering a signal transduction pathway that results in the perception of sweetness. This interaction is highly specific and efficient, which is why Alitame is about 2000 times sweeter than sucrose .

Biochemical Pathways

The biochemical pathway involved in the perception of sweetness begins with the binding of Alitame to the sweetness receptor. This binding triggers a cascade of intracellular events, leading to the activation of gustducin, a G-protein. The activated gustducin then triggers a series of reactions that result in the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as the sensation of sweetness .

Result of Action

The primary result of Alitame’s action is the perception of sweetness. By binding to the sweetness receptors on the tongue, Alitame triggers a signal that is interpreted by the brain as a sweet taste. This makes Alitame a useful substitute for sugar, especially for individuals who need to limit their sugar intake .

Action Environment

The action of Alitame can be influenced by various environmental factors. For example, its sweetness can be affected by the pH and temperature of the food or drink it is added to . Furthermore, Alitame has been found to be stable under hot or acidic conditions, making it suitable for use in a variety of food and beverage applications .

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBOUFAWPCPFTQ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043780 | |

| Record name | Alitame (Parent) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, approximately 130 g/L at pH 5.0 and room temperature; solubility increases at higher and lower pH, and higher temperature | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Alitame | |

Color/Form |

Crystalline powder | |

CAS RN |

80863-62-3, 99016-42-9 | |

| Record name | Alitame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80863-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alitame anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080863623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alitame (Parent) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALITAME ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCE8DAE750 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.